4-(Methoxycarbonyl)-2-(pyrrolidin-1-ylcarbonyl)furan-3-carboxylic acid
Description
Properties
CAS No. |
5165-13-9 |
|---|---|
Molecular Formula |
C12H13NO6 |
Molecular Weight |
267.23 g/mol |
IUPAC Name |
4-methoxycarbonyl-2-(pyrrolidine-1-carbonyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C12H13NO6/c1-18-12(17)7-6-19-9(8(7)11(15)16)10(14)13-4-2-3-5-13/h6H,2-5H2,1H3,(H,15,16) |
InChI Key |
CYSPFOLLZJURAN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=COC(=C1C(=O)O)C(=O)N2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)-2-(pyrrolidin-1-ylcarbonyl)furan-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification reactions using methanol and a suitable carboxylic acid derivative.
Introduction of Pyrrolidin-1-ylcarbonyl Group: The pyrrolidin-1-ylcarbonyl group can be introduced through amide bond formation using pyrrolidine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxycarbonyl)-2-(pyrrolidin-1-ylcarbonyl)furan-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(Methoxycarbonyl)-2-(pyrrolidin-1-ylcarbonyl)furan-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(Methoxycarbonyl)-2-(pyrrolidin-1-ylcarbonyl)furan-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their properties are summarized below:
Note: Discrepancies exist in ; formulas here are corrected based on IUPAC naming conventions.
Functional Group Impact
- Bioactivity : The naphthofuran analogue () demonstrates potent antifungal activity against plant pathogens (e.g., EC₅₀ = 0.38 mg/L against Colletotrichum orbiculare), attributed to its fused aromatic system and hydroxyl/methoxy groups . In contrast, the target compound’s pyrrolidinyl amide may target protease enzymes or receptors, though specific data are lacking.
- Solubility : The trifluoromethyl group in C₇H₅F₃O₃ enhances lipophilicity, whereas the target compound’s carboxylic acid and polar amide groups likely improve aqueous solubility .
- Synthetic Utility : Compounds like 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid () serve as precursors for amide derivatives, suggesting the target compound could be functionalized similarly .
Physicochemical Properties
- Molecular Weight : Smaller analogues (e.g., C₈H₈O₅ at 184.15 g/mol) are more likely to comply with drug-likeness rules (e.g., Lipinski’s Rule of Five) compared to bulkier derivatives like the naphthofuran compound.
- Stability : The pyrrolidinyl amide in the target compound may resist hydrolysis better than ester-containing analogues (e.g., C₈H₈O₅), which are prone to enzymatic cleavage .
Biological Activity
4-(Methoxycarbonyl)-2-(pyrrolidin-1-ylcarbonyl)furan-3-carboxylic acid is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. This compound integrates a furan ring, methoxycarbonyl groups, and a pyrrolidine moiety, which may influence its biological activity. The molecular formula is with a molecular weight of approximately 267.237 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit diverse pharmacological effects, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains by inhibiting their growth.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially reducing the severity of inflammatory responses.
- Cytotoxic Effects : Certain studies suggest that it can induce apoptosis in cancer cells, making it a candidate for anticancer therapies.
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound allows for a broad spectrum of biological interactions. The presence of the pyrrolidine ring is particularly significant, as it is known to enhance binding affinity to various receptors and enzymes.
| Structural Feature | Biological Implication |
|---|---|
| Furan Ring | Involved in electron donation; enhances reactivity |
| Methoxycarbonyl Group | Increases lipophilicity; may improve membrane permeability |
| Pyrrolidine Moiety | Enhances receptor binding; influences pharmacokinetics |
Case Studies
- Antimicrobial Screening : A study screened several derivatives of the compound against common bacterial pathogens. Results indicated that certain modifications to the methoxycarbonyl group significantly increased antimicrobial potency, particularly against Gram-positive bacteria.
- Anti-inflammatory Assays : In vitro assays demonstrated that this compound reduced the expression of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in treating inflammatory diseases.
- Cytotoxicity Testing : A series of cytotoxicity assays revealed that the compound exhibited selective toxicity towards specific cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-(Methoxycarbonyl)-furan-3-carboxylic acid | Furan ring and methoxycarbonyl group | Moderate antimicrobial activity |
| Pyrrolidine-2-carboxylic acid | Pyrrolidine ring only | Low cytotoxicity |
| 5-Methylfuran-3-carboxylic acid | Methyl substitution on furan | Weak anti-inflammatory effects |
This comparative analysis highlights how the unique combination of features in this compound contributes to its distinct biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
